

Navigating the Research Landscape of 3-Undecyne: A Technical Guide

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Compound of Interest

Compound Name: 3-Undecyne

Cat. No.: B1582261

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-undecyne**, a valuable internal alkyne in organic synthesis. The document details its commercial availability, key chemical and physical properties, and provides a representative experimental protocol for its synthesis. Furthermore, a logical workflow for its potential application in the synthesis of insect pheromones is presented, complete with a visual diagram to aid in experimental planning.

Commercial Availability and Suppliers

3-Undecyne is commercially available from a number of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with prices varying based on quantity and grade. Researchers can procure this compound from the following vendors, among others:

Supplier	Purity	Available Quantities
Lab Pro Inc.	Min. 96.0% (GC)	5 mL, 10 g
GFS Chemicals	96%	10 g

It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.

Physicochemical Properties of 3-Undecyne

A thorough understanding of the physical and chemical properties of **3-undecyne** is essential for its safe handling and successful application in chemical reactions. The following table summarizes its key properties.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀	--INVALID-LINK--
Molecular Weight	152.28 g/mol	--INVALID-LINK--
CAS Number	60212-30-8	--INVALID-LINK--
Appearance	Colorless liquid	Lab Pro Inc.
Purity	≥ 95.0% (GC-FID)	GFS Chemicals
Boiling Point	73°C at 10 mmHg	ChemicalBook
Density	0.773 g/cm ³	ChemicalBook
Refractive Index	1.4300	ChemicalBook
Solubility	Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water.	ChemicalBook

Experimental Protocol: Synthesis of 3-Undecyne

The synthesis of internal alkynes such as **3-undecyne** is commonly achieved through the alkylation of a terminal alkyne.^{[1][2]} This method involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an SN2 reaction with an appropriate alkyl halide.^{[1][2]}

Reaction Scheme:

Materials:

- 1-Heptyne

- Sodium amide (NaNH_2)
- Liquid ammonia (NH_3)
- 1-Bromobutane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas supply)

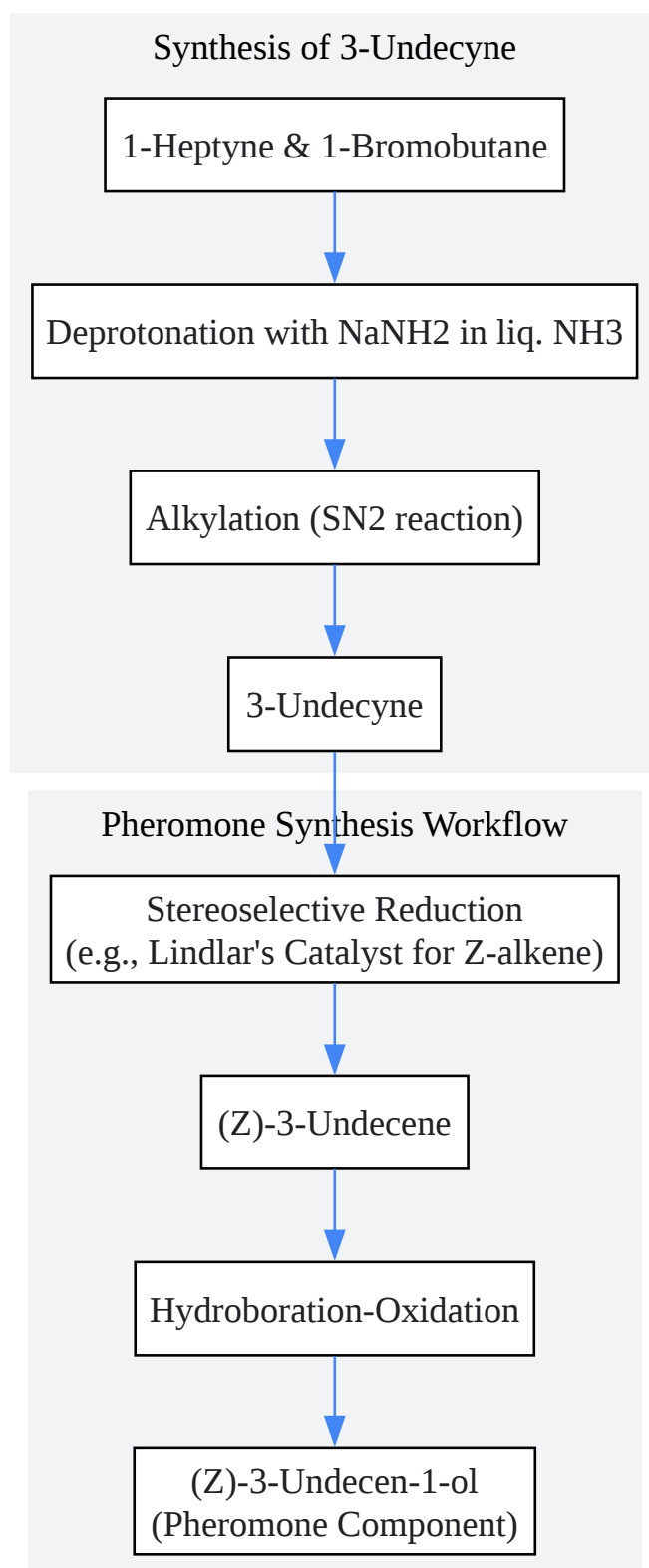
Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
- Deprotonation: In the reaction flask, dissolve 1-heptyne in anhydrous diethyl ether or THF. Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath. To this solution, add a slight molar excess of sodium amide portion-wise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the sodium heptynide. The formation of the acetylide can be monitored by the evolution of ammonia gas.
- Alkylation: Add 1-bromobutane dropwise to the cooled suspension of sodium heptynide via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below $-50\text{ }^\circ\text{C}$. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts.

- Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **3-undecyne**.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **3-undecyne**.

Application in Pheromone Synthesis: A Logical Workflow

Internal alkynes like **3-undecyne** are valuable precursors in the synthesis of insect pheromones, many of which are long-chain unsaturated acetates, alcohols, or aldehydes.^{[3][4][5][6]} A common strategy involves the stereoselective reduction of the alkyne to a cis- or trans-alkene, followed by functional group manipulation. The following diagram illustrates a logical workflow for the synthesis of (Z)-3-undecen-1-ol, a component of some insect pheromones, starting from the synthesized **3-undecyne**.



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Caption: A logical workflow for the synthesis of **3-undecyne** and its subsequent conversion to a pheromone component.

This guide provides a foundational understanding of **3-undecyne** for researchers and professionals in drug development and organic synthesis. The information presented, from commercial sourcing to detailed synthetic protocols and potential applications, is intended to facilitate further research and innovation in the field.

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